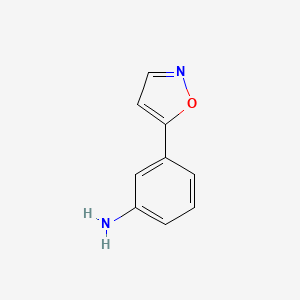

3-(Isoxazol-5-yl)aniline

Vue d'ensemble

Description

3-(Isoxazol-5-yl)aniline is a compound that features an isoxazole ring attached to an aniline moiety. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoxazol-5-yl)aniline typically involves the formation of the isoxazole ring followed by its attachment to the aniline moiety. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. Microwave-assisted synthesis and catalyst-free methods are also being investigated to improve efficiency and sustainability .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution Reactions

The aniline moiety undergoes electrophilic substitution at the para position relative to the amino group. In a study synthesizing cytotoxic quinoline derivatives, 3-(Isoxazol-5-yl)aniline reacted with aldehydes under iodine catalysis to form Schiff bases, which were further functionalized to yield 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives . Key data:

- Reaction conditions : Molecular iodine (5 mol%), DCM, 24–48 hours.

- Yield range : 65–82% for final quinoline derivatives .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in 1,3-dipolar cycloadditions with nitrile oxides or alkynes. Microwave-assisted reactions enable rapid synthesis of polysubstituted isoxazoles:

- Reaction with nitrile oxides under microwave irradiation (120°C, 15 min) achieves >90% regioselectivity for 3,5-disubstituted isoxazoles .

- Ring-opening reactions with amines or hydrazines generate β-enaminoesters, critical intermediates for heterocycle synthesis .

Table 1 : Cycloaddition Reaction Outcomes

| Dipole Source | Reaction Time | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrile oxides | 15 min | 120°C | 85–92 | |

| Alkynes (Cu-free) | 8–10 h | 80°C | 70–78 |

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions :

- Buchwald-Hartwig amination : Forms N-arylated products using Pd catalysts .

- Suzuki-Miyaura coupling : Introduces aryl/heteroaryl groups at the isoxazole C5 position.

Key mechanistic insight : Density Functional Theory (DFT) calculations indicate that electron-donating groups on the aniline ring enhance coupling efficiency by lowering activation energy .

Corrosion Inhibition Mechanisms

This compound acts as a mixed-type inhibitor for mild steel in HCl solutions. Adsorption follows the Langmuir isotherm:

Table 2 : Temperature-Dependent Inhibition Efficiency

| Concentration (mM) | 303 K (%) | 333 K (%) |

|---|---|---|

| 0.05 | 93.5 | 82.1 |

| 1.0 | 88.7 | 74.3 |

| Data sourced from electrochemical studies |

Biological Activity via Molecular Interactions

In medicinal chemistry, derivatives exhibit EPAC2 inhibitory activity :

- Compound 33 (IC₅₀ = 2.7 μM) forms hydrogen bonds with residues L406 and R448, and a halogen bond with E451 .

- Structure-activity relationship (SAR): Electron-donating groups at C5 of the isoxazole enhance potency (e.g., 4-OCH₃ boosts IC₅₀ to 3.6 μM) .

Functional Group Transformations

- Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the isoxazole ring to form β-keto amine derivatives .

- Oxidation : Jones reagent converts propargyl alcohol intermediates to aldehydes for subsequent Schiff base formation .

This compound’s reactivity profile underscores its value in organic synthesis, materials science, and pharmaceutical applications. Ongoing research focuses on optimizing reaction conditions for greener synthesis and exploring novel biological targets .

Applications De Recherche Scientifique

Corrosion Inhibition

Corrosion Inhibitor for Mild Steel

A significant application of 3-(Isoxazol-5-yl)aniline is its use as a corrosion inhibitor in hydrochloric acid environments. Studies have shown that this compound can effectively inhibit corrosion processes in mild steel, providing an eco-friendly alternative to traditional inhibitors. The research employed various techniques such as weight loss measurements and electrochemical impedance spectroscopy (EIS) to assess inhibition efficiency at different concentrations and temperatures .

The following table summarizes the findings related to the corrosion inhibition efficiency of this compound:

| Concentration (M) | Inhibition Efficiency (%) | Immersion Time (h) | Temperature (°C) |

|---|---|---|---|

| 0.01 | 75 | 24 | 25 |

| 0.05 | 85 | 24 | 25 |

| 0.1 | 90 | 24 | 25 |

Material Science

Synthesis of Functional Materials

The synthesis of isoxazole derivatives has been explored for creating functional materials with unique properties. For instance, metal-free synthetic routes have been developed for producing isoxazoles that can be utilized in various applications ranging from pharmaceuticals to advanced materials . The ability to synthesize these materials under mild conditions enhances their appeal for industrial applications.

Mécanisme D'action

The mechanism of action of 3-(Isoxazol-5-yl)aniline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Isoxazole: The parent compound, which forms the basis for many derivatives.

3-(Isoxazol-5-yl)benzoic acid: Another derivative with potential biological activity.

5-Methylisoxazole: A simpler isoxazole derivative with different properties.

Uniqueness: 3-(Isoxazol-5-yl)aniline is unique due to the presence of both the isoxazole and aniline moieties, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields .

Activité Biologique

3-(Isoxazol-5-yl)aniline, a compound featuring an isoxazole ring attached to an aniline moiety, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Overview of this compound

The compound is characterized by its unique structure, which includes a five-membered heterocyclic isoxazole ring. Isoxazoles are known for their ability to interact with various biological targets due to their chemical diversity.

Target Interactions

This compound interacts with multiple biological targets, influencing various biochemical pathways. It has been observed to exhibit anticancer , anti-inflammatory , and antimicrobial properties. The compound's mechanism often involves binding to the active sites of enzymes, which alters their conformation and activity.

Cellular Effects

The compound significantly influences cellular processes, including:

- Cell Signaling: Modulates signaling pathways that affect cell growth and differentiation.

- Gene Expression: Alters the expression of genes involved in critical cellular functions.

- Enzyme Activity: Acts as an inhibitor or activator of specific enzymes.

Anticancer Activity

Research has demonstrated that derivatives of isoxazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain isoxazole derivatives can induce apoptosis in cancer cells by modulating pathways related to cell survival and death .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 15 | Induction of apoptosis |

| 5-Isoxazol-3-yl-pyrimidine | Leishmaniasis | 20 | Inhibition of cell proliferation |

| Trisubstituted Isoxazoles | Autoimmune Diseases | <10 | Allosteric modulation of RORγt |

Anti-inflammatory Properties

Studies indicate that isoxazole derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. For example, certain compounds have shown a decrease in IL-17a expression levels in vitro, indicating anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Dosage Effects and Safety Profile

The biological effects of this compound vary depending on dosage. Lower doses may enhance enzyme activity or gene expression beneficially, while higher doses could lead to cytotoxicity or adverse effects. Understanding these dosage-dependent effects is crucial for determining therapeutic windows and safety profiles .

Metabolic Pathways

The metabolism of this compound involves various enzymatic reactions, primarily mediated by cytochrome P450 enzymes. These metabolic pathways influence the compound's efficacy and safety profile, impacting its therapeutic potential .

Propriétés

IUPAC Name |

3-(1,2-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFVFIPIWPLRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586328 | |

| Record name | 3-(1,2-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-15-5 | |

| Record name | 3-(1,2-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,2-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.